![molecular formula C23H23NO6 B2765148 4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide CAS No. 1030096-05-9](/img/structure/B2765148.png)
4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide
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Overview
Description
The compound “4’-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide” is a complex organic molecule. It contains several functional groups including a benzylamino group, a sulfonyl group, a chlorobenzyl group, and a carboxamide group attached to a biphenyl core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl core suggests that the compound may have a planar structure. The benzylamino, sulfonyl, chlorobenzyl, and carboxamide groups would be attached to this core .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For example, the benzylamino and sulfonyl groups might undergo nucleophilic substitution reactions . The chlorobenzyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Scientific Research Applications
Anticancer Potential
- Synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF‐7 (breast cancer). These compounds displayed potent cytotoxic activity while showing low toxicity in normal human kidney HEK293 cells. The mechanism of their action involves inducing apoptosis and arresting the cell cycle at the G1 phase through upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Antimicrobial Activity
- New compounds designed with biologically active segments, including β-lactam, cyclic imide, and sulfonamido group, have shown high biological activity against bacteria and fungi. These compounds were synthesized through several steps, starting with the synthesis of bis[N-phenyl phthalamic acid] ketone, indicating their potential as antimicrobial agents (Fadel & Al-Azzawi, 2021).
Enzyme Inhibition
- Novel acridine and bis acridine sulfonamides were synthesized and shown to be effective inhibitors of the metalloenzyme carbonic anhydrase (CA), particularly the cytosolic isoforms hCA I, II, and VII. These compounds exhibit inhibitory activities in the low nanomolar or subnanomolar ranges, highlighting their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Ulus et al., 2013).
Synthesis and Characterization of Advanced Materials
- Research on the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific diamines has contributed to the development of materials with high thermal stability and good solubility in aprotic polar solvents. These polymers have potential applications in various high-performance materials due to their exceptional properties (Saxena et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-23(2,3)30-20(25)14-29-22(27)19-13-24(15-9-11-16(28-4)12-10-15)21(26)18-8-6-5-7-17(18)19/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGPEIECATDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide |
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